molecular formula C11H15NO2S B7517063 N-ethoxy-2-methyl-5-methylsulfanylbenzamide

N-ethoxy-2-methyl-5-methylsulfanylbenzamide

Cat. No. B7517063
M. Wt: 225.31 g/mol
InChI Key: LZIDCMNSUYUOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethoxy-2-methyl-5-methylsulfanylbenzamide, commonly known as EMMB, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. EMMB belongs to the family of benzamide derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

EMMB has shown promising results in various scientific research applications. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. EMMB has also been investigated for its anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, EMMB has been studied for its antimicrobial properties, as it has been found to exhibit activity against various bacterial strains.

Mechanism of Action

The mechanism of action of EMMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. EMMB has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition may lead to the accumulation of DNA damage and cell death. EMMB has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
EMMB has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. EMMB has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, EMMB has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

EMMB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EMMB is also stable and has a long shelf life. However, there are also limitations to its use. EMMB is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, EMMB has not been extensively studied in vivo, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on EMMB. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to investigate its safety and toxicity in vivo. Another area of interest is its anti-inflammatory properties. EMMB may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, EMMB's antimicrobial properties may be useful in the development of new antibiotics to combat antibiotic-resistant bacterial strains.
Conclusion:
In conclusion, EMMB is a promising compound that has shown potential in various scientific research applications. Its synthesis method is relatively straightforward, and it has been found to have anticancer, anti-inflammatory, and antimicrobial properties. While there are limitations to its use in lab experiments, there are several future directions for research on EMMB, including its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Further studies are needed to fully understand its mechanism of action and to investigate its safety and efficacy in vivo.

Synthesis Methods

EMMB can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-methylsulfanylbenzoic acid with ethyl chloroformate, followed by the addition of ammonia and subsequent reaction with ethyl iodide. The final product is obtained through recrystallization and purification.

properties

IUPAC Name

N-ethoxy-2-methyl-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-4-14-12-11(13)10-7-9(15-3)6-5-8(10)2/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIDCMNSUYUOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=C(C=CC(=C1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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